5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The specific structure of this compound suggests potential biological activity, given the presence of a pyridine moiety and an amino-methyl group, which could be involved in various chemical interactions.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, they do provide insight into the synthesis of related quinoline compounds. For example, the regioselective synthesis of tricyclic quinolinones is described, which involves the reaction of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes to yield 4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones . This suggests that similar methodologies could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The compound of interest would likely exhibit a planar structure due to the aromatic systems, with potential for tautomeric forms depending on the environment and substituents present. The X-ray crystallographic characterization of a related compound, dimethyl 3-(quinolin-2-yl)indolizine-1,2-dicarboxylate, shows the formation of a five-membered ring between the pyridine ring and the methylene group . This indicates that the molecular structure of quinoline derivatives can be complex and may form additional ring structures under certain conditions.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be quite varied, depending on the substituents attached to the quinoline core. The addition of dimethyl acetylenedicarboxylate to quinolinone derivatives has been shown to afford compounds with additional ring systems, such as dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate . This suggests that the compound may also undergo similar reactions with electrophiles like dimethyl acetylenedicarboxylate, potentially leading to the formation of new ring structures or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of methyl groups and a pyridine ring in the compound of interest would likely contribute to its lipophilicity, which could affect its solubility and potential as a drug candidate. The aromatic nature of the quinoline and pyridine rings would also suggest the possibility of π-π interactions, hydrogen bonding, and other non-covalent interactions, which could be relevant in the context of biological activity and binding to target molecules.
Scientific Research Applications
Synthesis and Structural Analysis
- Pyridinium ylides in quinoline/indolizine hybrids : A study by Belguedj et al. (2015) explored the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide, revealing the formation of a five-membered ring between the pyridine ring and the methylene group, which has implications for structural analysis in chemical synthesis (Belguedj et al., 2015).
Antimicrobial Applications
- Synthesis of s-Triazine-Based Thiazolidinones : Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, which showed antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Antitubercular Applications
- Diversity-Oriented Synthesis for Antitubercular Agents : Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, which showed promising antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Anticancer Applications
- Synthesis and Bioactivity of Quinoline Derivatives : Zhang et al. (2003) synthesized 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters, which exhibited cytotoxic activity in various cancer cells (Zhang et al., 2003).
Foodborne Heterocyclic Amines Metabolism
- Metabolism of Foodborne Heterocyclic Aromatic Amines : Beer et al. (2017) investigated the metabolism of heterocyclic aromatic amines by Lactobacillus reuteri, which has implications for understanding the metabolic pathways of these compounds in the human body (Beer et al., 2017).
Synthesis and Catalysis Applications
- Synthesis and Catalysis of Aluminum Complexes : Qiao et al. (2011) researched the reaction of quinolin-8-amine with pyrrole-based ligands, leading to aluminum complexes that catalyze the ring-opening polymerization of ɛ-caprolactone, a significant finding in polymer chemistry (Qiao et al., 2011).
properties
IUPAC Name |
5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFAINEFHYPNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.